Ibogaine - 83-74-9

Ibogaine

Catalog Number: EVT-289492
CAS Number: 83-74-9
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ibogaine (12-methoxyibogamine) is a naturally occurring indole alkaloid extracted from the root bark of the Tabernanthe iboga shrub, native to West Central Africa. [, , , , , ] Indigenous cultures have used ibogaine for centuries in spiritual and healing ceremonies. [, ] In the realm of scientific research, ibogaine has garnered significant attention for its purported anti-addictive and antidepressant properties. [, , , , , , , ]

Future Directions
  • Developing safer analogs of ibogaine with reduced neurotoxicity and cardiotoxicity, such as 18-methoxycoronaridine (18-MC). [, , ]
  • Investigating the potential of ibogaine as a therapeutic tool for treating conditions beyond addiction, such as post-traumatic stress disorder and traumatic brain injury. []
  • Exploring the role of CYP2D6 genotyping and individualized dosing strategies to minimize adverse effects and enhance therapeutic outcomes. [, , ]

Noribogaine

Compound Description: Noribogaine (12-hydroxyibogamine) is the primary active metabolite of ibogaine, formed through O-demethylation by the cytochrome P450 enzyme CYP2D6. [] Noribogaine possesses a similar anti-addictive profile to ibogaine in rodent models, showing efficacy in reducing self-administration of and relapse to alcohol, morphine, and cocaine. [, , ] Unlike ibogaine, noribogaine does not induce tremors or cause significant cerebellar damage. [] Noribogaine exhibits a longer half-life than ibogaine and persists in the bloodstream for a longer duration. [, ] This prolonged presence contributes to the long-lasting effects of ibogaine, even after the parent compound is eliminated from the body. [] Noribogaine displays high brain uptake and crosses the blood-brain barrier effectively. [, ] It acts as a full agonist at the mu-opioid receptor, which may explain ibogaine's ability to alleviate opioid withdrawal symptoms and reduce opioid self-administration. [, ] It is also a moderately potent antagonist of the mu-opioid receptor G-protein and β-arrestin signaling pathways. [] At the kappa-opioid receptor, noribogaine acts as a partial agonist for the G-protein pathway and a biased agonist with weak activity at the β-arrestin pathway. []

18-Methoxycoronaridine (18-MC)

Compound Description: 18-Methoxycoronaridine (18-MC) is a synthetic congener of ibogaine, designed to retain its anti-addictive properties while minimizing toxicity. [, ] 18-MC demonstrates efficacy in reducing morphine, cocaine, ethanol, and nicotine self-administration in rats, similar to ibogaine. [, ] Unlike ibogaine, 18-MC does not appear to affect responding for non-drug reinforcers like water, suggesting a more selective impact on drug-seeking behavior. [] 18-MC does not produce tremors or cerebellar damage, even at high doses, making it potentially safer than ibogaine. [] While both compounds decrease extracellular dopamine levels in the nucleus accumbens, they differ in their effects on serotonin levels. [] 18-MC has a lower affinity for NMDA and sigma-2 receptors, sodium channels, and the serotonin transporter compared to ibogaine. []

Morphine

Compound Description: Morphine is a potent opioid analgesic and a commonly abused drug. [, ] Ibogaine and noribogaine have been shown to reduce morphine self-administration in rats. [, , ] Pre-treatment with ibogaine blocks morphine-induced dopamine release and locomotor hyperactivity. [, ] Noribogaine, but not ibogaine, enhances the antinociceptive effects of morphine in mice. [] This suggests complex interactions between these compounds and the mu-opioid receptor system.

Ethanol

Compound Description: Ethanol (alcohol) is a widely abused substance with significant health and social consequences. [, , ] Studies have shown that both ibogaine and its metabolite, noribogaine, can reduce ethanol self-administration in rats. [, , ] This effect appears to be mediated, at least in part, by upregulation of glial cell line-derived neurotrophic factor (GDNF) expression in the ventral tegmental area (VTA) of the brain. [, ]

Nicotine

Compound Description: Nicotine is a highly addictive alkaloid found in tobacco, contributing to the widespread prevalence of smoking. [, ] Both ibogaine and its synthetic analog, 18-MC, have been shown to decrease nicotine self-administration in rats. [, ] Ibogaine pre-treatment can block nicotine-induced dopamine release in the nucleus accumbens, suggesting an interaction with the brain's reward pathway. []

Source and Classification

Ibogaine is classified as an indole alkaloid. The primary source is the root of Tabernanthe iboga, which has been used traditionally in African spiritual practices. The compound can also be synthesized in laboratories through various chemical methods, enabling its study and potential medical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of ibogaine has evolved significantly since its first total synthesis by G. Büchi in 1966. Modern synthetic routes typically involve multi-step processes that utilize various chemical reactions:

  1. Starting Materials: Recent syntheses often begin with derivatives of tryptamine or related compounds.
  2. Key Reactions:
    • Palladium-Catalyzed Reactions: For instance, one method involves using palladium acetate to facilitate the formation of indole structures from simpler precursors .
    • Enantioselective Synthesis: A notable approach includes gold-catalyzed oxidation followed by cyclization and rearrangement processes to achieve specific stereochemistry .
  3. Semi-Synthetic Methods: Ibogaine can also be derived from voacangine through demethoxycarbonylation, which offers a more straightforward pathway for obtaining the compound .
Molecular Structure Analysis

Structure and Data

Ibogaine's molecular formula is C20H26N2C_{20}H_{26}N_2, with a molecular weight of 314.44 g/mol. The structure features a pentacyclic framework that includes an indole moiety, which is crucial for its biological activity. The stereochemistry at certain positions within the molecule contributes to its pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

Ibogaine participates in various chemical reactions that are essential for its synthesis and modification:

  • Oxidation Reactions: These are critical for converting precursors into ibogaine or its analogs.
  • Cycloaddition Reactions: Such reactions help form the complex ring structures inherent to ibogaine’s architecture.
  • Reduction and Rearrangement: These processes are often necessary to achieve the desired functional groups and stereochemistry in synthesized compounds .
Mechanism of Action

Process and Data

Ibogaine's mechanism of action is complex, involving multiple neurotransmitter systems:

  • Opioid Receptors: Ibogaine has been shown to interact with opioid receptors, potentially reducing withdrawal symptoms in opioid-dependent individuals.
  • Serotonin Receptors: It also acts on serotonin receptors, which may contribute to its psychoactive effects and mood modulation.
  • Glutamate Systems: Research indicates that ibogaine influences glutamate signaling pathways, which are crucial for learning and memory processes associated with addiction .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ibogaine typically appears as a white crystalline powder when purified.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Ibogaine is relatively stable under standard laboratory conditions but may degrade when exposed to light or moisture.
  • Melting Point: The melting point of ibogaine hydrochloride is approximately 180 °C.
Applications

Scientific Uses

Ibogaine has garnered interest in several scientific domains:

  • Addiction Treatment: It has shown promise in clinical settings for treating opioid addiction and reducing cravings for other substances like cocaine and alcohol .
  • Psychoactive Research: Studies continue to explore its psychoactive properties, including potential applications in psychotherapy for trauma and depression.
  • Neuropharmacology: Ongoing research aims to elucidate its mechanisms at the molecular level, contributing to a better understanding of addiction biology .
Phytochemistry and Biosynthesis of Ibogaine

Botanical Sources and Ethnobotanical Significance of Tabernanthe iboga

Tabernanthe iboga (Apocynaceae family), a perennial rainforest shrub native to Central West Africa, represents the primary botanical source of ibogaine. This plant has profound ethnobotanical significance, particularly among Gabon's Bwiti people, who traditionally use its root bark in spiritual and initiation ceremonies. The psychoactive properties facilitate altered states of consciousness believed to connect participants with ancestors. Chemically, T. iboga root bark contains approximately 0.3–0.32% ibogaine by dry weight, alongside structurally related alkaloids including ibogamine (0.097–0.40%), voacangine (0.043–0.28%), and coronaridine (trace amounts). Other Tabernanthe species (e.g., T. arborea, T. alba, T. donnell-smithii, T. amygdalifolia) and Voacanga africana also produce iboga-type alkaloids, though with varying profiles. Voacanga africana root bark is a notable semi-synthetic source, containing up to 1.67% voacangine, which is readily converted to ibogaine through hydrolysis and decarboxylation [1] [2] [3]. Recent phytochemical studies confirm iboga alkaloids in Ervatamia (syn. Tabernaemontana) species across Asia and Mexico, expanding known geographical sources [2].

Table 1: Distribution of Key Iboga Alkaloids in Select Plant Species

Plant SpeciesIbogaine (%)Ibogamine (%)Voacangine (%)Coronaridine (%)
Tabernanthe iboga0.27–0.320.097–0.400.043–0.28NR
Voacanga africana0.25TR1.67TR
Tabernanthe arborea0.270.0360.960.073
Tabernanthe alba0.046–0.220.042–0.300.033–0.960.075–0.52
Tabernanthe amygdalifolia0.0470.76–0.960.19–0.221.092–1.38

NR = Not Reported; TR = Trace Amounts [2]

Structural Characterization of Iboga Alkaloids

Ibogaine (C₂₀H₂₆N₂O; molecular weight 310.44 g/mol) is classified as a monoterpenoid indole alkaloid (MIA) with a complex pentacyclic structure. Its core scaffold comprises an indole moiety fused to a bridged azepane ring system (isoquinuclidine), forming a 7-membered heterocycle. The defining features include:

  • A methoxy group at C12 (positionally equivalent to C10 in older literature)
  • An ethyl substituent at the C20 position
  • A chiral center at C7 (conventionally assigned as (1R,15R,17S,18S) configuration) conferring stereospecific bioactivity [1] [3] [5].

Structural diversity within iboga alkaloids arises from modifications including:

  • Oxidation: Formation of pseudoindoxyls (e.g., ervaoffines A/B) or oxindoles (conodusine E) via indole ring oxidation.
  • Substitution: Hydroxylation at C10/C19 (e.g., 19-hydroxycoronaridine in Ervatamia hainanensis) or cyano group incorporation (e.g., compound 39).
  • Skeletal Rearrangements: Cleavamine-type derivatives (e.g., conodusines) featuring cleaved isoquinuclidine rings [2]. Natural ibogaine exists exclusively as the (-)-enantiomer, whereas catharanthine from Catharanthus roseus belongs to the opposite (+)-optical series, highlighting stereochemical divergence within the structural class [1] [2].

Table 2: Structural Classification of Major Iboga Alkaloids

AlkaloidCore StructureKey ModificationsPlant Source
IbogaineIboga12-MethoxyT. iboga, V. africana
VoacangineIboga12-Methoxy, C16 methyl esterV. africana, T. iboga
CoronaridineIbogaH at C12T. amygdalifolia
Ervaoffine APseudoindoxylSpiro configuration at C2Ervatamia officinalis
Conodusine EOxindole19-Hydroxy, C5–C6 cleavageErvatamia hainanensis
18-Methoxycoronaridine (18-MC)Iboga18-Methoxy (synthetic derivative)Semi-synthetic

Biosynthetic Pathways in Tabernanthe iboga and Related Species

The biosynthesis of (-)-ibogaine in T. iboga initiates from the central monoterpenoid indole alkaloid precursor strictosidine, proceeding through geissoschizine to form stemmadenine acetate. Key enzymatic transformations were elucidated via heterologous expression of T. iboga enzymes:

  • Oxidation: Stemmadenine acetate undergoes oxidation by flavin-dependent TiPAS1-3 enzymes (homologs of CrPAS in C. roseus) to yield precondylocarpine acetate [1].
  • Reduction: Medium-chain alcohol dehydrogenases TiDPAS1/2 reduce precondylocarpine acetate to unstable dihydroprecondylocarpine acetate. Under NADPH-limiting conditions, this intermediate dehydrates to dehydrosecodine (9a/b), while excess NADPH drives over-reduction to secodine (10), spontaneously cyclizing to (-)-vincadifformine [1].
  • Enantioselective Cyclization: The pivotal step involves coronaridine synthase (TiCorS), an α/β-hydrolase homolog. TiCorS catalyzes a stereospecific formal Diels-Alder cyclization of dehydrosecodine (9b) to exclusively generate (-)-coronaridine—the immediate ibogaine precursor. Chiral confirmation was established via CD spectroscopy comparing enzymatically generated (-)-coronaridine to authentic standards [1].
  • Functionalization: (-)-Coronaridine undergoes enzymatic 10-hydroxylation (cytochrome P450-mediated) and 10-O-methylation (methyltransferase) to form (-)-voacangine. T. iboga esterase hydrolyzes voacangine's methyl ester, and subsequent thermal decarboxylation yields (-)-ibogaine [1].

Critically, T. iboga utilizes TiCorS to produce the (-)-enantiomer, while C. roseus employs catharanthine synthase (CrCS) to generate the antipodal (+)-catharanthine scaffold. This divergence arises from differential folding of the dehydrosecodine intermediate within the enzyme active sites, leading to opposite enantioselectivities despite shared biosynthetic precursors [1] [2].

Comparative Analysis of Ibogaine and Noribogaine

Noribogaine (12-hydroxyibogamine), the primary CYP2D6-mediated O-desmethyl metabolite of ibogaine, exhibits distinct pharmacological properties while retaining anti-addictive potential:

  • Structural Differences: Noribogaine lacks the 12-methoxy group of ibogaine, instead possessing a hydroxyl moiety. This modification enhances polarity and alters receptor binding profiles [4] [7].
  • Biosynthetic Relationship: While noribogaine is primarily metabolic, trace amounts may form in plants via oxidative demethylation, though definitive evidence remains limited.
  • Neurotrophic Effects: Both compounds exhibit anti-addictive properties, but mechanistic divergence exists. Noribogaine potently upregulates glial cell line-derived neurotrophic factor (GDNF) mRNA in SH-SY5Y cells and reduces alcohol self-administration in rats following intra-VTA infusion. Conversely, the synthetic analog 18-MC lacks GDNF-inducing activity, indicating noribogaine’s unique dependence on this pathway [4].
  • Receptor Interactions: Ibogaine acts as a moderate antagonist/modulator at NMDA, μ-opioid, κ-opioid, and σ₂ receptors, and a weak serotonin reuptake inhibitor. Noribogaine demonstrates stronger affinity for κ-opioid receptors (Kᵢ ~3.7 µM) and significantly enhances serotonin reuptake inhibition (acting as a potent SERT blocker). Both compounds potentiate inhibition of adenylyl cyclase via opioid and 5-HT receptors, suggesting overlapping signaling modulation despite differing affinities [4] [6] [7].
  • Metabolic Stability: Noribogaine exhibits prolonged plasma exposure (>24 hours post-ibogaine administration) due to slower elimination kinetics, potentially contributing to ibogaine’s sustained effects despite ibogaine’s rapid clearance [4].

Table 3: Pharmacological Profile Comparison: Ibogaine vs. Noribogaine

PropertyIbogaineNoribogaine
Molecular FormulaC₂₀H₂₆N₂OC₁₉H₂₄N₂O
Key Structural Feature12-Methoxy group12-Hydroxy group
GDNF UpregulationYes (in VTA)Yes (robust in vitro & in vivo)
κ-Opioid Receptor (KOR) Affinity (Kᵢ)3,680–3,770 nMSimilar or higher*
Serotonin Transporter (SERT)Moderate inhibitionPotent inhibition
Metabolic Stabilityt½ ~1–2 hours (humans)t½ >24 hours (humans)
Detailed noribogaine Kᵢ values not fully quantified in provided sources [4] [6] [7]

Properties

CAS Number

83-74-9

Product Name

Ibogaine

IUPAC Name

(1R,15S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13?,17-,20?/m0/s1

InChI Key

HSIBGVUMFOSJPD-WBPAKMTCSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Solubility

Soluble in chloroform

Synonyms

12 Methoxyibogamine
12-Methoxyibogamine
Endabuse
Ibogaine
NIH 10567
NIH-10567
NIH10567

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Isomeric SMILES

CCC1C[C@H]2C[C@@H]3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.